molecular formula C8H12N2 B1274138 3-Ethyl-6-methylpyridin-2-amine CAS No. 41995-31-7

3-Ethyl-6-methylpyridin-2-amine

Cat. No. B1274138
CAS RN: 41995-31-7
M. Wt: 136.19 g/mol
InChI Key: OQNDNGDJFBXUID-UHFFFAOYSA-N
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Description

3-Ethyl-6-methylpyridin-2-amine is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The specific structure of 3-ethyl-6-methylpyridin-2-amine includes an ethyl group at the third position and a methyl group at the sixth position of the pyridine ring, with an amine group attached to the second carbon.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, which are structurally related to 3-ethyl-6-methylpyridin-2-amine, has been reported using ultrasound-mediated condensation, offering advantages such as simple work-up, shorter reaction times, and higher yields . Another related compound, 2-ethyl-6-methyl-3-hydroxypyridine, was synthesized with an improved process involving the acylation of 2-methylfuran, resulting in a high yield of the desired product . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-ethyl-6-methylpyridin-2-amine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical behavior and interactions. For example, the structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a compound related to 3-ethyl-6-methylpyridin-2-amine, shows that the six- and five-membered rings are almost planar and coplanar, which could influence its reactivity . This information can be useful when considering the molecular structure analysis of 3-ethyl-6-methylpyridin-2-amine.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions based on their functional groups and substituents. For instance, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield different products, indicating the reactivity of the chloromethyl and carboxylate groups . Similarly, the reaction of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines with secondary amines leads to aminomethylation, primarily at position 6 of the pyridine ring . These reactions provide insights into the possible chemical behavior of 3-ethyl-6-methylpyridin-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's basicity, solubility, and stability. The synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine demonstrated that the steric protection provided by isopropyl groups (Janus-like groups) can make the compound a weak nucleophilic base . This suggests that the ethyl and methyl groups in 3-ethyl-6-methylpyridin-2-amine could similarly influence its basicity and reactivity.

Scientific Research Applications

Synthesis of Complex Compounds

3-Ethyl-6-methylpyridin-2-amine is utilized in the synthesis of complex organic compounds. For instance, it is used in the synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which involves the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate (Yao et al., 2010). This highlights its role in creating structurally complex and potentially biologically active molecules.

Reductive Aminations

It is also important in the field of reductive aminations. A new amine borane, 5-ethyl-2-methylpyridine borane complex (PEMB), which is useful for reductive aminations of ketones and aldehydes, was reported. This demonstrates the compound's utility in organic synthesis and pharmaceutical manufacturing (Burkhardt & Coleridge, 2008).

Role in Catalysis

In catalysis, 3-Ethyl-6-methylpyridin-2-amine plays a significant role. For instance, in the field of hydrodesulfurization (HDS), 2-Methylpyridine and 2-methylpiperidine were found to inhibit the hydrogenation pathway in the HDS of dibenzothiophene over various catalysts. This indicates the compound's influence on catalytic processes and its potential in refining and chemical industries (Egorova & Prins, 2006).

Intercalation Behavior

The compound's intercalation behavior is also a notable area of study. The intercalation of aromatic amines like 2-amino-4-methylpyridine into α-titanium hydrogen phosphate was investigated, which is relevant in material science for the development of new materials with unique properties (Nunes & Airoldi, 1999).

Synthesis of Herbicides

Additionally, it is used in the synthesis of herbicides. The synthesis of ethoxyethyl 2-cyano-3-(2-methylthio-5-pyridylmethylamino)acrylates from 2-methylthio-5-pyridinemethylene amine, derived from 2-chloro-5-methylpyridine, demonstrates its application in developing agricultural chemicals (Wang, Sun, & Huang, 2004).

Antibacterial Agents

Finally, it is used in the development of antibacterial agents. The synthesis of various compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7, prepared with 1-substituted 7-chloro-, 7-(ethylsulfonyl)-, and 7-(tosyloxy)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their ethyl esters with cyclic amines such as 3-aminopyrrolidine, indicates its significance in medicinal chemistry (Egawa et al., 1984).

properties

IUPAC Name

3-ethyl-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNDNGDJFBXUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194803
Record name 3-Ethyl-6-methylpyridin-2-amine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-methylpyridin-2-amine

CAS RN

41995-31-7
Record name 2-Amino-3-ethyl-6-methylpyridine
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Record name 3-Ethyl-6-methylpyridin-2-amine
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Record name 3-Ethyl-6-methylpyridin-2-amine
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Record name 3-ethyl-6-methylpyridin-2-amine
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